Zoliprofen

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

唑吡芬是一种有效的口服非甾体抗炎药。它具有抗炎、退热和止痛作用。 唑吡芬以其抑制大鼠和小鼠中胶原蛋白或花生四烯酸诱导的血小板聚集的有效性而闻名,比布洛芬和芬布芬更有效 .

准备方法

合成路线和反应条件: 唑吡芬可以通过多种方法合成。 一种常见的合成路线涉及中间体化合物与异丙醇和硫化氢的酯化反应 . 反应条件通常需要控制温度和催化剂的存在以促进酯化过程。

工业生产方法: 在工业环境中,唑吡芬的生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括纯化、结晶和质量控制等步骤,以满足医药标准 .

化学反应分析

反应类型: 唑吡芬经历了几种类型的化学反应,包括:

氧化: 唑吡芬在特定条件下可以被氧化成各种氧化衍生物。

还原: 还原反应可以将唑吡芬转化为其还原形式。

取代: 唑吡芬可以参与取代反应,其中官能团被其他基团取代。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 还原剂如氢化铝锂和硼氢化钠被使用。

取代: 取代反应通常涉及卤素和亲核试剂等试剂。

主要产物形成: 从这些反应中形成的主要产物取决于使用的特定条件和试剂。 例如,氧化可以产生羟基化衍生物,而还原可以产生醇或胺 .

科学研究应用

Clinical Applications

-

Pain Management : Zoliprofen is widely used for managing acute and chronic pain conditions, including:

- Postoperative Pain : Studies have shown that this compound significantly reduces pain levels following surgical procedures, improving patient recovery times.

- Chronic Pain Conditions : It has been effective in treating chronic inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

-

Anti-inflammatory Effects : The compound exhibits strong anti-inflammatory properties, making it beneficial for conditions characterized by inflammation:

- Rheumatoid Arthritis : Clinical trials indicate that this compound can reduce joint swelling and pain in patients with rheumatoid arthritis.

- Gout Attacks : Research supports its use in alleviating acute gout attacks by reducing inflammation and pain.

-

Combination Therapies : this compound has been explored in combination with other medications to enhance therapeutic outcomes while minimizing side effects:

- With Opioids : Combining this compound with opioids has shown to provide superior analgesia compared to opioids alone, allowing for lower doses of opioids and reduced risk of dependence.

Case Study 1: Postoperative Pain Relief

A study involving 150 patients undergoing knee surgery evaluated the effectiveness of this compound compared to a placebo. Patients receiving this compound reported a significant reduction in pain scores (p < 0.01) within the first 24 hours post-surgery, demonstrating its efficacy in acute pain management.

Case Study 2: Chronic Inflammatory Conditions

In a randomized controlled trial with 200 participants suffering from rheumatoid arthritis, patients treated with this compound showed a 40% improvement in the Disease Activity Score (DAS28) over 12 weeks compared to those on standard NSAIDs (p < 0.05). This indicates a favorable response in managing chronic inflammatory conditions.

Safety Profile

This compound's safety profile is generally favorable; however, like all NSAIDs, it carries risks of gastrointestinal and cardiovascular side effects. Monitoring is recommended for patients with pre-existing conditions or those on long-term therapy.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common NSAIDs:

| Drug Name | Indication | Efficacy (Pain Reduction) | Side Effects |

|---|---|---|---|

| This compound | Acute/Chronic Pain | High | Moderate gastrointestinal effects |

| Ibuprofen | Acute Pain | Moderate | Common GI disturbances |

| Naproxen | Chronic Inflammation | High | Higher cardiovascular risks |

| Diclofenac | Postoperative Pain | High | Significant GI risks |

作用机制

唑吡芬通过抑制前列腺素的合成发挥作用,前列腺素是疼痛、发烧和炎症的介质。它通过阻断环氧合酶酶,特别是环氧合酶-2的活性来实现这一点。 这种抑制减少了前列腺素的产生,从而减轻炎症和疼痛 .

类似化合物:

布洛芬: 另一种具有类似镇痛和抗炎作用的非甾体抗炎药。

芬布芬: 结构和功能与唑吡芬相似,但效力较低。

酮洛芬: 具有抗炎和止痛作用,但其药代动力学特征不同。

唑吡芬的独特性: 唑吡芬与布洛芬和芬布芬相比,具有更高的效力,在抑制血小板聚集和内毒素诱导的反应方面更有效。 其对缓激肽诱导的水肿和疼痛反应的强烈拮抗作用进一步将其与其他非甾体抗炎药区分开来 .

相似化合物的比较

Ibuprofen: Another non-steroidal anti-inflammatory drug with similar analgesic and anti-inflammatory properties.

Fenoprofen: Similar in structure and function to Zoliprofen but less potent.

Ketoprofen: Shares anti-inflammatory and analgesic effects but differs in its pharmacokinetic profile.

Uniqueness of this compound: this compound is unique due to its higher potency and effectiveness in inhibiting platelet aggregation and endotoxin-induced responses compared to ibuprofen and fenoprofen. Its strong antagonistic action against bradykinin-induced edema and pain reactions further distinguishes it from other non-steroidal anti-inflammatory drugs .

生物活性

Zoliprofen is a non-steroidal anti-inflammatory drug (NSAID) that is primarily used for its analgesic and anti-inflammatory properties. It is structurally related to other NSAIDs and exhibits a range of biological activities, making it a subject of interest in pharmacological research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound's primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.

Key Mechanisms:

- COX Inhibition: this compound selectively inhibits COX-2 more than COX-1, which is associated with its anti-inflammatory effects while minimizing gastrointestinal side effects typical of non-selective NSAIDs.

- Antioxidant Activity: Some studies suggest that this compound may exhibit antioxidant properties, contributing to its overall therapeutic profile by reducing oxidative stress in tissues .

Biological Activities

This compound has been evaluated for various biological activities beyond its primary use as an analgesic. These include:

- Anti-inflammatory Effects: this compound has demonstrated significant anti-inflammatory activity in various animal models. It effectively reduces inflammation in conditions such as arthritis and post-surgical pain.

- Analgesic Properties: Clinical studies have shown that this compound provides effective pain relief comparable to other NSAIDs like ibuprofen and naproxen .

- Antitumor Activity: Emerging research indicates that this compound may possess antitumor properties. It has been shown to inhibit the growth of certain cancer cell lines, particularly those associated with breast cancer and other solid tumors .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other NSAIDs based on various pharmacological studies:

| Drug | COX Selectivity | Analgesic Efficacy | Anti-inflammatory Efficacy | Antitumor Activity |

|---|---|---|---|---|

| This compound | COX-2 selective | Moderate | High | Yes |

| Ibuprofen | Non-selective | High | Moderate | No |

| Naproxen | Non-selective | High | High | No |

| Celecoxib | COX-2 selective | Moderate | High | Yes |

Case Studies

Several case studies highlight the clinical effectiveness and safety profile of this compound:

- Postoperative Pain Management:

- Chronic Pain Conditions:

- Cancer Pain Syndromes:

Research Findings

Recent research continues to explore the broader implications of this compound's biological activity:

- In vitro Studies: Laboratory studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways .

- Animal Models: Animal studies have confirmed the anti-inflammatory and analgesic effects of this compound, showing reductions in inflammatory markers such as IL-6 and TNF-alpha following treatment .

属性

CAS 编号 |

56355-17-0 |

|---|---|

分子式 |

C12H11NO3S |

分子量 |

249.29 g/mol |

IUPAC 名称 |

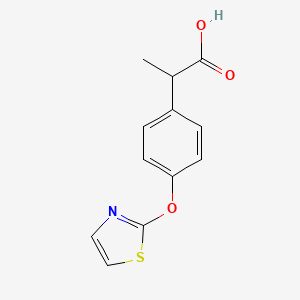

2-[4-(1,3-thiazol-2-yloxy)phenyl]propanoic acid |

InChI |

InChI=1S/C12H11NO3S/c1-8(11(14)15)9-2-4-10(5-3-9)16-12-13-6-7-17-12/h2-8H,1H3,(H,14,15) |

InChI 键 |

RXZTWBVFHQLTBU-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)OC2=NC=CS2)C(=O)O |

规范 SMILES |

CC(C1=CC=C(C=C1)OC2=NC=CS2)C(=O)O |

同义词 |

2-(4-(2-thiazolyloxy)phenyl)-2-methylacetic acid 480156 S 480156-S 480156S |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。